
1-Chloro-N,N,N',N'-tetraethyl-1-phenylsilanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-N,N,N’,N’-tetraethyl-1-phenylsilanediamine is a chemical compound characterized by its unique structure, which includes a silicon atom bonded to a phenyl group, a chlorine atom, and two N,N,N’,N’-tetraethyl groups
Métodos De Preparación
The synthesis of 1-Chloro-N,N,N’,N’-tetraethyl-1-phenylsilanediamine typically involves the reaction of phenylsilane with chloroamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Chloro-N,N,N’,N’-tetraethyl-1-phenylsilanediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to form silane derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-N,N,N’,N’-tetraethyl-1-phenylsilanediamine has several scientific research applications:
Organic Synthesis: It is used as a precursor in the synthesis of various organosilicon compounds.
Materials Science: The compound is used in the development of silicon-based materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Mecanismo De Acción
The mechanism of action of 1-Chloro-N,N,N’,N’-tetraethyl-1-phenylsilanediamine involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound .
Comparación Con Compuestos Similares
1-Chloro-N,N,N’,N’-tetraethyl-1-phenylsilanediamine can be compared with similar compounds such as:
1-Chloro-N,N,N’,N’-tetramethyl-1-phenylsilanediamine: This compound has methyl groups instead of ethyl groups, leading to different reactivity and properties.
1-Chloro-N,N,N’,N’-tetrafluoro-1,2-ethanediamine: This compound contains fluorine atoms, which significantly alter its chemical behavior.
The uniqueness of 1-Chloro-N,N,N’,N’-tetraethyl-1-phenylsilanediamine lies in its specific combination of ethyl groups and phenylsilane structure, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
87651-58-9 |
|---|---|
Fórmula molecular |
C14H25ClN2Si |
Peso molecular |
284.90 g/mol |
Nombre IUPAC |
N-[chloro-(diethylamino)-phenylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H25ClN2Si/c1-5-16(6-2)18(15,17(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
Clave InChI |
MBFUEWLAJLVPKT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)[Si](C1=CC=CC=C1)(N(CC)CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)

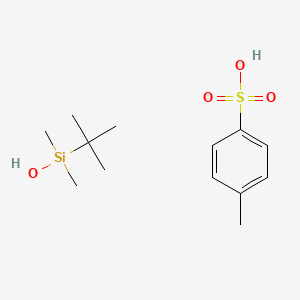
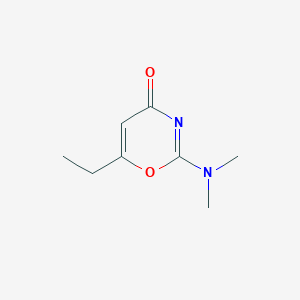
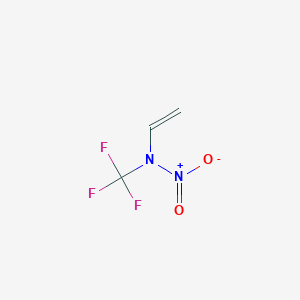


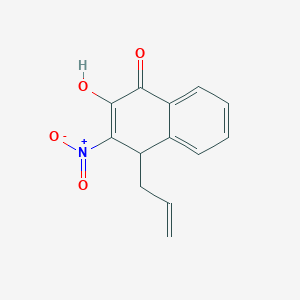
![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
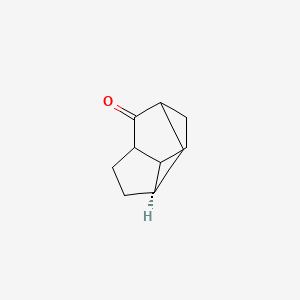
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
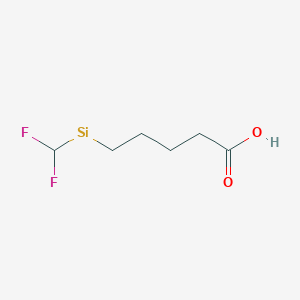
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
